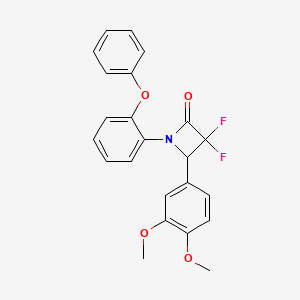
4-(3,4-Dimethoxyphenyl)-3,3-difluoro-1-(2-phenoxyphenyl)azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-Dimethoxyphenyl)-3,3-difluoro-1-(2-phenoxyphenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactam rings, which are known for their biological activity and are often used as intermediates in the synthesis of various pharmaceuticals. This particular compound is characterized by the presence of two fluorine atoms and two methoxy groups, which can significantly influence its chemical properties and biological activity.
Applications De Recherche Scientifique
4-(3,4-Dimethoxyphenyl)-3,3-difluoro-1-(2-phenoxyphenyl)azetidin-2-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting bacterial infections.
Industry: Used in the development of new materials with specific properties, such as fluorinated polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxyphenyl)-3,3-difluoro-1-(2-phenoxyphenyl)azetidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the imine intermediate: This step involves the condensation of 3,4-dimethoxybenzaldehyde with an amine to form an imine.
Cyclization to form the azetidinone ring: The imine intermediate is then reacted with a suitable reagent, such as phenoxyacetyl chloride, in the presence of a base like triethylamine, to form the azetidinone ring.
Introduction of fluorine atoms:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,4-Dimethoxyphenyl)-3,3-difluoro-1-(2-phenoxyphenyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The azetidinone ring can be reduced to form the corresponding amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted azetidinones with different functional groups.
Mécanisme D'action
The mechanism of action of 4-(3,4-Dimethoxyphenyl)-3,3-difluoro-1-(2-phenoxyphenyl)azetidin-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets. The presence of fluorine atoms and methoxy groups can enhance its binding affinity to certain enzymes or receptors, potentially leading to inhibition of bacterial cell wall synthesis or other biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3,4-Dimethoxyphenyl)-3,3-difluoro-1-(2-phenyl)azetidin-2-one: Similar structure but lacks the phenoxy group.
4-(3,4-Dimethoxyphenyl)-3,3-difluoro-1-(2-methoxyphenyl)azetidin-2-one: Similar structure but has a methoxy group instead of a phenoxy group.
Uniqueness
The unique combination of methoxy groups, fluorine atoms, and a phenoxy group in 4-(3,4-Dimethoxyphenyl)-3,3-difluoro-1-(2-phenoxyphenyl)azetidin-2-one can significantly influence its chemical properties and biological activity, making it a valuable compound for research and development in various fields.
Propriétés
IUPAC Name |
4-(3,4-dimethoxyphenyl)-3,3-difluoro-1-(2-phenoxyphenyl)azetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F2NO4/c1-28-19-13-12-15(14-20(19)29-2)21-23(24,25)22(27)26(21)17-10-6-7-11-18(17)30-16-8-4-3-5-9-16/h3-14,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNORQSYCXUKRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(C(=O)N2C3=CC=CC=C3OC4=CC=CC=C4)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
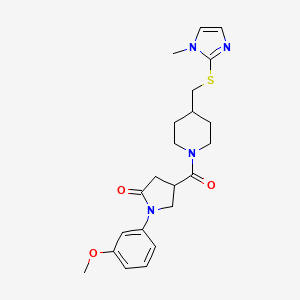
![(E)-N-[2-(3,6-Dihydro-2H-pyran-4-yl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2801238.png)
![1-Benzyl-5-methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B2801240.png)
![3-(2,4-dimethylphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-[(pyridin-4-yl)methyl]thiourea](/img/structure/B2801241.png)
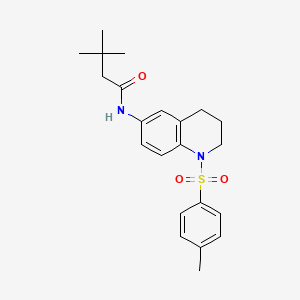

![9-benzyl-1-methyl-3-(3-methylbutyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2801246.png)
![3-Bromo-5-[4-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyridine](/img/structure/B2801247.png)
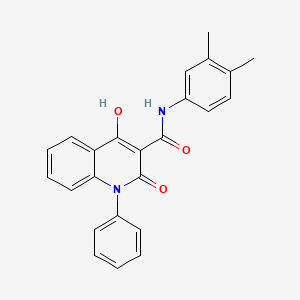
![N-(4-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2801249.png)
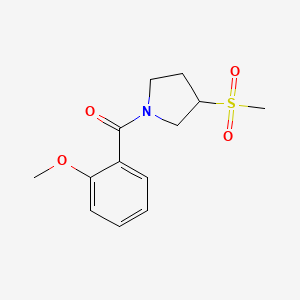
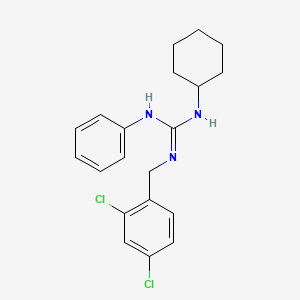
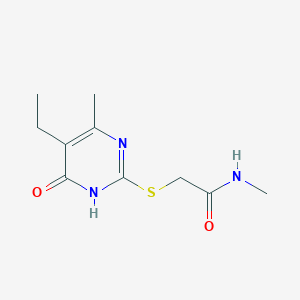
![N-(1-cyano-1,2-dimethylpropyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B2801257.png)
